Isooctyl thioglycolate Isooctyl thioglycolate
Brand Name: Vulcanchem
CAS No.: 106-76-3
VCID: VC8457690
InChI: InChI=1S/C10H20O2S/c1-9(2)6-4-3-5-7-12-10(11)8-13/h9,13H,3-8H2,1-2H3
SMILES: CC(C)CCCCCOC(=O)CS
Molecular Formula: C10H20O2S
Molecular Weight: 204.33 g/mol

Isooctyl thioglycolate

CAS No.: 106-76-3

Cat. No.: VC8457690

Molecular Formula: C10H20O2S

Molecular Weight: 204.33 g/mol

* For research use only. Not for human or veterinary use.

Isooctyl thioglycolate - 106-76-3

Specification

CAS No. 106-76-3
Molecular Formula C10H20O2S
Molecular Weight 204.33 g/mol
IUPAC Name 6-methylheptyl 2-sulfanylacetate
Standard InChI InChI=1S/C10H20O2S/c1-9(2)6-4-3-5-7-12-10(11)8-13/h9,13H,3-8H2,1-2H3
Standard InChI Key RZBBHEJLECUBJT-UHFFFAOYSA-N
SMILES CC(C)CCCCCOC(=O)CS
Canonical SMILES CC(C)CCCCCOC(=O)CS
Boiling Point 125 °C @ 17 mm Hg
BP: 80-88 °C (6 kPa)
Colorform Clear, water-white liquid
Water-white liquid
Colorless or pale yellow liquid

Introduction

Synthesis and Manufacturing Processes

Traditional synthesis routes for isooctyl thioglycolate faced challenges such as high costs and environmental contamination due to corrosive byproducts. A patented innovation (CN107857718A) addresses these issues through a three-step process leveraging solid acid catalysts and continuous extraction .

Reaction Mechanism and Optimization

The synthesis begins with the reaction of chloroacetic acid and sodium thiosulfate in a 1:1.1–2.0 molar ratio at 50–90°C, producing thiolglycolic acid (TGA) precursors. Acidification with hydrochloric or sulfuric acid to pH 2–5 liberates TGA, which is subsequently extracted using isooctanol in a multistage continuous process. The extract, containing ≥10 wt% TGA, undergoes esterification with a SO₄²⁻/TiO₂@CNTS solid superacid catalyst at 30–50°C, achieving yields ≥99% .

Catalyst Design

The SO₄²⁻/TiO₂@CNTS catalyst features a double-pore structure synthesized by modifying carbon nanotubes (CNTs) with titanium tetrachloride and sulfonic acid groups. This architecture enhances surface area and acid strength, enabling efficient esterification at mild temperatures while minimizing waste .

Purification and Product Quality

Post-esterification, flash vaporization at 150–260°C removes residual solvents and byproducts, yielding isooctyl thioglycolate with ≥99.5% purity and a color index <5. This method reduces energy consumption by 40% compared to conventional distillation, aligning with green chemistry principles .

Physicochemical Properties

Isooctyl thioglycolate’s physical and chemical characteristics underpin its industrial applicability. Key properties include:

PropertyValueConditionsSource
Melting point< -50°C
Boiling point96°C
Density0.97 g/cm³20°C
Vapor pressure3.1 Pa20°C
Refractive index1.4590–1.4640
Solubility in waterImmiscible
Partition coefficientLog P ≈ 3.2Octanol/water

The low melting point and moderate boiling point facilitate its use in liquid-phase applications, while its hydrophobicity enhances compatibility with organic diluents like petroleum ether and carbon tetrachloride .

Applications in Industrial and Analytical Chemistry

Metal Ion Separation

Isooctyl thioglycolate excels in separating tin(IV) and antimony(III) from hydrochloric acid media. In 3M HCl with petroleum ether as the diluent, antimony(III) is extracted with 85% efficiency and a decontamination factor of 1·10⁵. Conversely, tin(IV) achieves 95% recovery in 2M HCl using carbon tetrachloride, with a decontamination factor >7·10⁵ . This selectivity arises from the thiol group’s affinity for softer Lewis acids like Sb³⁺, while the ester’s oxygen atoms stabilize harder acids like Sn⁴⁺.

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